![molecular formula C16H24N2 B11977806 1-[4-(2,5-Dimethylpyrrol-1-yl)butyl]-2,5-dimethylpyrrole CAS No. 6637-08-7](/img/structure/B11977806.png)
1-[4-(2,5-Dimethylpyrrol-1-yl)butyl]-2,5-dimethylpyrrole
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Overview
Description
1-[4-(2,5-Dimethylpyrrol-1-yl)butyl]-2,5-dimethylpyrrole is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of two 2,5-dimethylpyrrole units connected by a butyl chain. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1-[4-(2,5-Dimethylpyrrol-1-yl)butyl]-2,5-dimethylpyrrole can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrole with 1,4-dibromobutane under basic conditions to form the desired product. The reaction typically proceeds as follows:
Reactants: 2,5-dimethylpyrrole and 1,4-dibromobutane.
Conditions: The reaction is carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The mixture is heated to reflux for several hours, allowing the nucleophilic substitution reaction to occur, resulting in the formation of this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-[4-(2,5-Dimethylpyrrol-1-yl)butyl]-2,5-dimethylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole-2,5-diones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding pyrrolidines.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimycobacterial Activity
Research has indicated that derivatives of 2,5-dimethylpyrrole, including 1-[4-(2,5-dimethylpyrrol-1-yl)butyl]-2,5-dimethylpyrrole, exhibit significant activity against Mycobacterium tuberculosis (M. tuberculosis). A study demonstrated that modifications to the pyrrole scaffold enhanced the potency against both drug-sensitive and multidrug-resistant strains of tuberculosis . The structure-activity relationship (SAR) studies revealed that the presence of the 2,5-dimethylpyrrole moiety is crucial for achieving effective antimycobacterial activity.
Monoclonal Antibody Production
Another significant application of this compound is in the enhancement of monoclonal antibody (mAb) production. A specific derivative was found to increase cell-specific productivity in recombinant Chinese hamster ovary (rCHO) cells by suppressing cell growth while enhancing glucose uptake and ATP levels during culture . This property makes it a valuable additive in biotechnological processes aimed at producing therapeutic antibodies.
Polymer Synthesis
The unique chemical structure of this compound may also be utilized in the synthesis of novel polymers. The compound can serve as a building block for creating functionalized polymers with specific properties for applications in coatings, adhesives, and other materials . The ability to modify the pyrrole units allows for tailoring material characteristics such as thermal stability and mechanical strength.
Toxicity and Safety Considerations
While exploring its applications, it is crucial to consider the toxicity profile of this compound. The compound has been classified as toxic if swallowed and may cause skin irritation . Therefore, safety protocols must be established when handling this substance in laboratory or industrial settings.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-[4-(2,5-Dimethylpyrrol-1-yl)butyl]-2,5-dimethylpyrrole depends on its specific application. In medicinal chemistry, pyrrole derivatives often exert their effects by interacting with specific molecular targets such as enzymes or receptors. For example, some pyrrole derivatives inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
1-[4-(2,5-Dimethylpyrrol-1-yl)butyl]-2,5-dimethylpyrrole can be compared with other pyrrole derivatives such as:
2,5-Dimethylpyrrole: A simpler pyrrole derivative with similar structural features but lacking the butyl chain.
4-(2,5-Dimethylpyrrol-1-yl)benzoic acid hydrazide: A compound with a similar pyrrole unit but different functional groups, known for its antibacterial and antifungal activities.
The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and chemical properties.
Biological Activity
1-[4-(2,5-Dimethylpyrrol-1-yl)butyl]-2,5-dimethylpyrrole is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C₁₄H₂₄N₂ |
Molecular Weight | 236.35300 g/mol |
Density | 0.97 g/cm³ |
Boiling Point | 409.7 °C |
Flash Point | 201.6 °C |
The structure features a pyrrole ring substituted with dimethyl groups and a butyl chain, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may modulate enzyme activities and signaling pathways relevant to disease processes:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer and inflammation .
- Cellular Interaction : Studies suggest that it may enhance cell-specific productivity in monoclonal antibody production by altering glucose uptake and ATP levels in cell cultures .
Antimicrobial Properties
Research has indicated that derivatives of pyrrole compounds exhibit significant antimicrobial activity. For instance, studies on similar compounds have demonstrated effectiveness against various bacterial strains, including those resistant to conventional treatments .
Anticancer Activity
This compound has been investigated for its potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis through various signaling pathways .
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory effects. By modulating inflammatory pathways, it may provide therapeutic benefits in diseases characterized by chronic inflammation .
Case Studies and Research Findings
Recent studies have explored the biological effects of related compounds featuring the dimethylpyrrole moiety:
- Monoclonal Antibody Production : A study found that a derivative enhanced monoclonal antibody production while maintaining cell viability and increasing specific productivity by suppressing excessive cell growth .
- Antitubercular Activity : Research indicated that certain derivatives displayed strong antitubercular properties through mechanisms involving enzyme inhibition critical for bacterial survival .
- Molecular Docking Studies : Investigations using molecular docking techniques revealed binding interactions with key enzymes such as dihydrofolate reductase (DHFR), suggesting a potential mechanism for its antibacterial activity .
Properties
CAS No. |
6637-08-7 |
---|---|
Molecular Formula |
C16H24N2 |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
1-[4-(2,5-dimethylpyrrol-1-yl)butyl]-2,5-dimethylpyrrole |
InChI |
InChI=1S/C16H24N2/c1-13-7-8-14(2)17(13)11-5-6-12-18-15(3)9-10-16(18)4/h7-10H,5-6,11-12H2,1-4H3 |
InChI Key |
OFTHAYNMJIBXNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CCCCN2C(=CC=C2C)C)C |
Origin of Product |
United States |
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